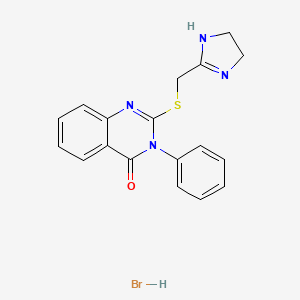
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, an imidazoline moiety, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The imidazoline moiety is introduced via the reaction of ethylenediamine with nitriles or esters under acidic conditions . The final step involves the thiolation of the quinazolinone core with the imidazoline derivative, followed by the addition of hydrobromic acid to form the monohydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinone derivatives
Substitution: Various substituted imidazoline derivatives
科学研究应用
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide has diverse applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling cascades.
相似化合物的比较
Similar Compounds
Uniqueness
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide is unique due to its combination of a quinazolinone core, an imidazoline moiety, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds with diverse biological activities. The compound 4(3H)-quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide is particularly noteworthy due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C18H16N4OS
- Molecular Weight : 336.41 g/mol
- SMILES Notation : C1CN=C(N1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
This compound features a quinazolinone core linked to an imidazoline moiety via a thioether bond, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to 4(3H)-quinazolinone have shown potent inhibitory activity against multiple tyrosine kinases, which are critical in cancer progression.
A study reported the following IC50 values for related quinazolinone derivatives against human breast adenocarcinoma (MCF-7) and prostate cancer (PC3) cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2i | MCF-7 | 0.128 ± 0.024 |
| 3i | MCF-7 | 0.079 ± 0.015 |
| A3 | PC3 | 10 |
These results indicate that the compound may act as a potent inhibitor of CDK2 and HER2 kinases, similar to established drugs like imatinib and lapatinib .
Antimicrobial Activity
The quinazolinone scaffold has been associated with antimicrobial properties. Research has indicated that derivatives of this compound can inhibit the growth of various bacterial strains, showcasing their potential as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, quinazolinones have been noted for their anti-inflammatory effects. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic efficacy in inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Studies : A series of quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 and PC3 cell lines. The study found that certain substitutions on the quinazolinone ring enhanced cytotoxic activity significantly.
- Kinase Inhibition : Molecular docking studies revealed that the compound acts as a non-competitive inhibitor for CDK2 and a competitive inhibitor for EGFR, suggesting a multifaceted mechanism of action against cancer cell proliferation .
- Antimicrobial Testing : Quinazolinone derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
属性
CAS 编号 |
61555-05-3 |
|---|---|
分子式 |
C18H17BrN4OS |
分子量 |
417.3 g/mol |
IUPAC 名称 |
2-(4,5-dihydro-1H-imidazol-2-ylmethylsulfanyl)-3-phenylquinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C18H16N4OS.BrH/c23-17-14-8-4-5-9-15(14)21-18(24-12-16-19-10-11-20-16)22(17)13-6-2-1-3-7-13;/h1-9H,10-12H2,(H,19,20);1H |
InChI 键 |
MHZYQBFNJSEKRY-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















